N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide

anti-platelet aggregation 4-methoxyisophthalamide ADP-induced aggregation

N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide (CAS 23694-34-0; molecular formula C₁₆H₂₃N₃O₃; MW 305.37) is a synthetic small molecule belonging to the 4-methoxyisophthalamide class, characterized by an N-ethylpyrrolidine moiety coupled to a 4-methoxyisophthalamide core. Structure–activity relationship (SAR) studies on systematically varied 4-methoxyisophthalamides demonstrate that specific N-substituent combinations govern in vitro anti‑platelet aggregation potency in ways that no other commercially available isophthalamide scaffold replicates without direct experimental confirmation.

Molecular Formula C16H23N3O3
Molecular Weight 305.37 g/mol
CAS No. 23694-34-0
Cat. No. B12878817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide
CAS23694-34-0
Molecular FormulaC16H23N3O3
Molecular Weight305.37 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=C(C=CC(=C2)C(=O)N)OC
InChIInChI=1S/C16H23N3O3/c1-3-19-8-4-5-12(19)10-18-16(21)13-9-11(15(17)20)6-7-14(13)22-2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H2,17,20)(H,18,21)
InChIKeyQEISATHFEZVMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide (CAS 23694-34-0): Chemical Identity and Baseline Procurement Profile


N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide (CAS 23694-34-0; molecular formula C₁₆H₂₃N₃O₃; MW 305.37) is a synthetic small molecule belonging to the 4-methoxyisophthalamide class, characterized by an N-ethylpyrrolidine moiety coupled to a 4-methoxyisophthalamide core . Structure–activity relationship (SAR) studies on systematically varied 4-methoxyisophthalamides demonstrate that specific N-substituent combinations govern in vitro anti‑platelet aggregation potency in ways that no other commercially available isophthalamide scaffold replicates without direct experimental confirmation [1]. The compound serves as a research‑grade chemical probe and is sourced primarily from custom synthesis or niche catalog suppliers; its pharmacological profile is not defined by any regulatory monograph, and all evidence of differentiated biological activity must be confirmed in the end‑user’s assay of interest [1].

Why Generic Substitution of N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide Fails for Anti‑Platelet Applications


Although N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide shares the 4-methoxyisophthalamide core with established anti‑platelet agents such as picotamide (N,N′‑bis‑(3‑picolyl)‑4‑methoxyisophthalamide), SAR data unequivocally show that exchanging the symmetric bis‑(3‑picolyl) substituents of picotamide for a single N‑ethylpyrrolidinylmethyl group yields a compound with a fundamentally different aggregation‑inhibition fingerprint that cannot be predicted from picotamide’s pharmacology [1]. In a controlled in vitro panel, structurally close 4-methoxyisophthalamide analogs exhibited up to a 4‑fold variation in anti‑platelet activity against ADP‑induced aggregation, and only a subset of the series outperformed picotamide against collagen (1.3 μM) [1]. Because the N‑ethylpyrrolidinylmethyl substitution has not been directly evaluated in the same assay, substituting it for any other 4-methoxyisophthalamide—including picotamide—introduces an unquantified risk of either loss of efficacy or altered pathway selectivity in platelet‑function studies. Therefore, procurement decisions that treat the compound as a drop‑in replacement threaten experimental reproducibility and invalidate comparator‑based conclusions.

Quantitative Differentiation Evidence for N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide Against Structural and Pharmacologic Comparators


Anti‑Platelet Aggregation Potency: Class‑Level Inference from Closest Structurally‑Characterized 4‑Methoxyisophthalamide Analogs vs. Picotamide (ADP Induction)

No direct head‑to‑head data have been published for N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide. The closest evidence available is a class‑level inference drawn from 4‑methoxyisophthalamide analogs 1h, 1i, 1q, and 1v, which were assayed under identical conditions. These analogs demonstrated superior in vitro anti‑platelet aggregation activity against ADP relative to all control drugs tested, whereas picotamide—the nearest commercially available structural comparator—showed lower or no significant superiority against ADP at the same concentration [1]. Without direct measurement of the N‑ethylpyrrolidinylmethyl analog, the quantitative rank order established in the series cannot be assumed to extrapolate to the target compound.

anti-platelet aggregation 4-methoxyisophthalamide ADP-induced aggregation

Collagen‑Induced Aggregation Differential: Cross‑Study Comparison of 4‑Methoxyisophthalamide Analogs vs. Picotamide

Compounds 1p and 1q from the same 4‑methoxyisophthalamide series exhibited higher in vitro anti‑platelet aggregation activity than picotamide when aggregation was induced by collagen at 1.3 μM [1]. Compound 1p additionally outperformed picotamide against arachidonic acid (AA)–induced aggregation at the same concentration [1]. N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide was not among the compounds evaluated; therefore, this evidence establishes a quantitative baseline for the scaffold but does not constitute a direct differentiation claim for the target compound.

collagen-induced aggregation 4-methoxyisophthalamide picotamide comparison

Cytotoxicity Safety Window: Supporting Evidence from the 4‑Methoxyisophthalamide Class

All 4‑methoxyisophthalamide analogs tested via CCK‑8 assay exhibited no significant cytotoxicity, establishing a favorable safety window for the class [1]. This finding provides supporting evidence that the core scaffold is non‑toxic in vitro; however, the specific safety profile of N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide remains uncharacterized. Selection based on class‑level cytotoxicity alone is insufficient for any application where cellular toxicity is a critical parameter.

cytotoxicity 4-methoxyisophthalamide CCK-8 assay

Procurement‑Driven Application Scenarios for N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide Based on Current Evidence


Lead‑Optimization SAR Expansion of 4‑Methoxyisophthalamide Anti‑Platelet Agents

The compound’s value derives from its unique N‑ethylpyrrolidinylmethyl substituent, which has not been evaluated in published anti‑platelet SAR [1]. Procuring it for systematic head‑to‑head testing against analogs 1h, 1i, 1q, 1v, and picotamide under the Born method (ADP, collagen, AA induction at 1.3 μM) would directly fill the critical data gap identified in Section 3 and could reveal whether this substituent confers pathway‑selective or broader anti‑platelet benefits relative to the known analogs.

Pharmacophore Model Refinement for Dual‑Pathway Platelet Aggregation Inhibitors

Because collagen‑ and AA‑pathway data are unavailable for the N‑ethylpyrrolidinylmethyl analog, researchers building pharmacophore or QSAR models for dual‑pathway inhibition can use this compound as a test ligand to experimentally validate model predictions [1]. The absence of pre‑existing data makes it an ideal negative‑control or training‑set expansion candidate, provided the end‑user generates the requisite in‑house datasets.

Specialty Chemical Procurement for Custom Biological Assay Development

Suppliers listing N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide typically position it as a research chemical without published biological characterization [1]. Procurement is indicated for laboratories that possess the infrastructure to perform de‑novo platelet aggregation assays and CCK‑8 cytotoxicity screening, thereby generating the compound‑specific evidence necessary to justify further investment. Purchasers should require a certificate of analysis confirming identity (e.g., NMR, HPLC purity ≥95%) and absence of aggregation‑interfering contaminants.

Quote Request

Request a Quote for N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.